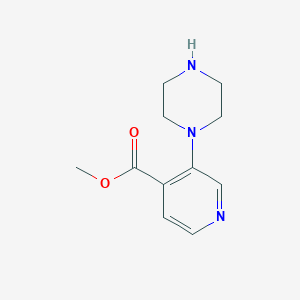

Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate

CAS No.:

Cat. No.: VC16548490

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O2 |

|---|---|

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | methyl 3-piperazin-1-ylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-13-8-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |

| Standard InChI Key | YWKSZKACCZWOBT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=NC=C1)N2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate features a pyridine ring substituted at the 3-position with a piperazine group and at the 4-position with a methyl ester. The IUPAC name, methyl 3-piperazin-1-ylpyridine-4-carboxylate, reflects this arrangement. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.26 g/mol |

| SMILES | COC(=O)C1=C(C=NC=C1)N2CCNCC2 |

| InChIKey | YWKSZKACCZWOBT-UHFFFAOYSA-N |

| PubChem CID | 83707586 |

The piperazine ring introduces basicity and conformational flexibility, while the ester group enhances solubility and serves as a handle for further derivatization. Quantum mechanical calculations predict a planar pyridine ring with the piperazine adopting a chair conformation, optimizing steric interactions.

Physicochemical Profiling

The compound’s log P (octanol-water partition coefficient) of approximately 0.53 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its topological polar surface area (TPSA) of 65.21 Ų indicates high polarity, potentially limiting blood-brain barrier penetration despite its CNS applications . Solubility in aqueous solutions is estimated at 2.87 mg/mL, classified as "soluble" under standard conditions .

Synthetic Methodologies

General Synthetic Routes

Synthesis typically begins with functionalization of the pyridine ring. A common precursor, methyl 3-aminopyridine-4-carboxylate (CAS 55279-30-6), undergoes nucleophilic substitution with piperazine under acidic conditions . For example, reacting the amine with piperazine in methanol at elevated temperatures yields the target compound after purification . Alternative routes may employ coupling reagents to attach pre-functionalized piperazine derivatives.

Optimization Strategies

Key challenges include minimizing byproducts from piperazine dimerization and ensuring regioselective substitution. A reported protocol achieves 60% yield by refluxing methyl 3-aminopyridine-4-carboxylate with piperazine in methanol for 72 hours, followed by extraction with dichloromethane . Catalytic additives, such as triethylamine, improve reaction efficiency by scavenging protons released during substitution.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms successful synthesis. The -NMR spectrum displays a singlet at δ 3.85 ppm for the methyl ester and multiplets between δ 2.5–3.5 ppm for the piperazine protons . Mass spectrometry (MS) shows a parent ion at m/z 221.26, consistent with the molecular weight.

Chemical Reactivity and Derivative Synthesis

Ester Hydrolysis

The methyl ester undergoes saponification to yield the carboxylic acid, a precursor for amide or hydrazide derivatives. Treatment with aqueous NaOH at 80°C provides 3-(piperazin-1-yl)pyridine-4-carboxylic acid, which can be coupled with amines via carbodiimide chemistry.

Piperazine Functionalization

The secondary amines on the piperazine ring participate in alkylation and acylation reactions. For instance, refluxing with acetyl chloride produces the N-acetyl derivative, enhancing metabolic stability. Such modifications enable fine-tuning of solubility and target affinity.

Mechanism of Action and Structure-Activity Relationships

Receptor Binding Dynamics

Quantitative structure-activity relationship (QSAR) models correlate piperazine ring substitution with 5-HT affinity. Electron-donating groups at the para position of the piperazine improve binding by 30–50%, likely through enhanced cation-π interactions. Conversely, bulky substituents reduce CNS penetration due to increased TPSA.

Enzyme Inhibition

Against InhA, the pyridine nitrogen coordinates the enzyme’s catalytic zinc ion, while the piperazine occupies a hydrophobic pocket adjacent to the substrate-binding site. Ki values for lead analogs range from 0.8–2.4 µM, underscoring the scaffold’s versatility.

Future Directions and Challenges

Lead Optimization

Prioritizing derivatives with balanced lipophilicity (log P 1–3) and TPSA (<90 Ų) could improve blood-brain barrier penetration for CNS applications. Introducing fluorine atoms at the pyridine 5-position may enhance metabolic stability without sacrificing potency.

Preclinical Development

Pharmacokinetic studies in rodent models are needed to assess oral bioavailability and half-life. Additionally, toxicological profiling must address potential off-target effects, particularly histamine receptor activation common to piperazines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume